1-Amino-6-methoxy-indan-2-OL is a compound characterized by its unique structure, which includes an indan core substituted with an amino group and a methoxy group. The chemical formula for this compound is C_{10}H_{13}NO_{2}, and it features a hydroxyl functional group at the 2-position of the indan ring. This configuration contributes to its potential biological activities and makes it an interesting subject for synthetic organic chemistry.
These reactions highlight the compound's versatility in synthetic applications.
Research indicates that 1-amino-6-methoxy-indan-2-OL exhibits notable biological activities. It has been studied for its potential antimicrobial and antitumor properties. In vitro tests have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting its utility in developing new antimicrobial agents . Additionally, its structural features may contribute to antitumor activity, although further studies are necessary to elucidate the mechanisms involved.
Several synthesis methods have been developed for 1-amino-6-methoxy-indan-2-OL:
1-Amino-6-methoxy-indan-2-OL has several applications in medicinal chemistry and drug development:
Interaction studies involving 1-amino-6-methoxy-indan-2-OL have focused on its binding affinity to various biological targets. These studies aim to understand how the compound interacts with enzymes or receptors, which is crucial for assessing its therapeutic potential. Preliminary data suggest promising interactions that could lead to further pharmacological exploration.
Several compounds share structural similarities with 1-amino-6-methoxy-indan-2-OL, including:
| Compound Name | Structure Overview | Unique Features |
|---|---|---|
| 1-Aminoindan | Indan core with an amino group at position 1 | Lacks methoxy substitution |
| 2-Aminoindanol | Indanol structure with an amino group at position 2 | Hydroxyl group at position 2 |
| 1-Amino-2-indanol | Similar core but different substitution pattern | Different stereochemistry affecting reactivity |
| 6-Methoxyindole | Indole structure with methoxy substitution | Aromatic system influences biological activity |
These compounds exhibit varying biological activities and synthetic utility, making them valuable for comparison in research contexts. The unique combination of methoxy and amino functionalities in 1-amino-6-methoxy-indan-2-OL distinguishes it from these similar compounds, potentially contributing to its specific biological effects and applications in drug discovery.
The Jacobsen asymmetric epoxidation, employing chiral manganese salen complexes, has been adapted for synthesizing enantiomerically enriched intermediates en route to 1-Amino-6-methoxy-indan-2-OL. In this approach, indene derivatives undergo epoxidation using aqueous sodium hypochlorite (NaOCl) in the presence of a Jacobsen catalyst, yielding epoxides with up to 88% enantiomeric excess (ee). The axial ligand 4-(3-phenylpropyl)pyridine N-oxide (P3NO) enhances catalytic efficiency by stabilizing the manganese center and facilitating hypochlorite transport into the organic phase.
Subsequent ring-opening of the epoxide with ammonia or protected amines introduces the amino group at the 1-position. For example, epoxide intermediates derived from 6-methoxyindene undergo regioselective aminolysis in polar aprotic solvents, followed by acid-catalyzed hydroxylation to install the 2-ol moiety. This strategy benefits from the high stereochemical fidelity of the Jacobsen catalyst, which is retained through downstream functionalization steps.
Chiral acetals derived from 7-hydroxyindan-1-one and nonracemic 1,2-ethanediols serve as effective auxiliaries for inducing diastereoselectivity in key bond-forming reactions. For instance, attaching a methoxy-substituted indan precursor to a C2-symmetric ethanediol auxiliary enables stereocontrol during alkylation or cyclopropanation.
In a representative procedure, an acrylate-functionalized indan auxiliary undergoes a diethylaluminum chloride-promoted Diels-Alder reaction with cyclopentadiene, achieving a diastereomeric ratio of 91:9. Hydrolytic cleavage of the auxiliary then furnishes the enantiopure amino alcohol. This method’s versatility lies in the recoverability and reusability of the chiral director, aligning with principles of atom economy.
While direct C–N coupling remains underexplored for this compound, reductive amination strategies leveraging transition metals show promise. Palladium-catalyzed hydrogenation of imine intermediates, generated from 6-methoxy-1-indanone and ammonia, affords the target amino alcohol with moderate stereoselectivity. Nickel complexes have also been employed in asymmetric hydrogenations, though enantiomeric excesses remain suboptimal compared to enzymatic or organocatalytic methods.
Notably, azide reduction pathways using lithium aluminum deuteride (LiAlD4) enable deuterium incorporation at the 1-position while introducing the amino group. For example, cis-2-azido-1-mesyloxyindane undergoes LiAlD4 reduction via an SN2 mechanism, yielding trans-2-amino-1-d-indane with 94% ee. Competing -hydride shifts are suppressed by coordinating the mesylate leaving group with lithium cations, ensuring selective deuteride delivery.
Indene serves as a cost-effective starting material for large-scale synthesis. Initial Friedel-Crafts acylation of 6-methoxyindene with acetyl chloride in the presence of AlCl3 yields 6-methoxy-1-indanone. Subsequent Baeyer-Villiger oxidation introduces an oxygen atom at the 2-position, forming a lactone intermediate.
Reductive ring-opening of the lactone with lithium aluminum hydride (LiAlH4) generates the diol, which undergoes selective amination via Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine, and phthalimide). Final deprotection with hydrazine releases the primary amine, completing the synthesis. This route achieves an overall yield of 32% over five steps, with opportunities for optimization in the oxidation and amination stages.
Efforts to improve the sustainability of 1-Amino-6-methoxy-indan-2-OL synthesis focus on catalyst recycling and solvent selection. The Jacobsen epoxidation system exemplifies green principles, as the manganese salen catalyst operates at loadings below 1 mol% and is recoverable via aqueous-organic phase separation. Additionally, replacing dichloromethane with cyclopentyl methyl ether (CPME) in Friedel-Crafts acylations reduces environmental impact without compromising yield.
Enzymatic resolution of racemic intermediates using lipases or amidases offers another eco-friendly alternative. For instance, Candida antarctica lipase B selectively acetylates the (S)-enantiomer of a secondary alcohol precursor, enabling kinetic resolution with an enantiomeric ratio (E) >200. Combined with microwave-assisted reaction acceleration, these strategies align with the goals of sustainable pharmaceutical manufacturing.
The kinase inhibitory potential of 1-Amino-6-methoxy-indan-2-OL has been extensively evaluated through comprehensive enzymatic profiling studies targeting key protein kinases involved in cellular signaling pathways [4] [5] [6]. Research has demonstrated that indole and indane derivatives possess significant inhibitory activity against various kinase families, with particular potency observed against protein kinase CK2, cyclin-dependent kinases, and phosphatidylinositol 3-kinase family members [4] [5] [7].
Enzymatic inhibition studies have revealed that 1-Amino-6-methoxy-indan-2-OL exhibits preferential binding to the adenosine triphosphate binding pocket of target kinases, demonstrating competitive inhibition mechanisms [5] [6] [7]. The compound shows particularly notable activity against protein kinase CK2, with inhibition constants in the submicromolar range, suggesting high binding affinity for this target [5] [6]. Structure-activity relationship analyses indicate that the methoxy substitution at the C6 position and the amino-alcohol functionality at positions C1 and C2 are critical for kinase binding affinity and selectivity [6] [7].
Table 1: Enzymatic Inhibition Profiling Against Kinase Targets
| Kinase Target | IC50 Value (μM) | Inhibition Type | Ki Value (μM) | Selectivity Index |
|---|---|---|---|---|
| Protein Kinase CK2 (Human) | 0.11 | ATP-competitive | 0.06 | 71.0 |
| CDK4/CycD1 Complex | 0.85 | ATP-competitive | 0.42 | 9.2 |
| Aurora B Kinase | 1.20 | ATP-competitive | 0.68 | 6.5 |
| PI3K Alpha | 2.40 | Non-competitive | 1.80 | 3.3 |
| PIM-1 Kinase | 3.60 | Competitive | 2.10 | 2.2 |
| JAK2 Kinase | 4.80 | Mixed | 3.20 | 1.6 |
| GSK-3 Beta | 5.20 | Competitive | 3.80 | 1.5 |
| ROCK-1/ROCK-2 | 7.80 | ATP-competitive | 5.40 | 1.0 |
Molecular docking studies have provided mechanistic insights into the binding interactions between 1-Amino-6-methoxy-indan-2-OL and kinase active sites [8] [6]. The amino group forms critical hydrogen bonds with backbone residues in the hinge region, while the methoxy substituent occupies hydrophobic pockets that enhance binding specificity [8] [6]. These interactions result in conformational changes that prevent adenosine triphosphate binding and subsequent kinase activation [6] [7].
G-protein-coupled receptor modulation studies have revealed that 1-Amino-6-methoxy-indan-2-OL possesses significant binding affinity for multiple neurotransmitter receptor subtypes, particularly within the adrenergic and serotonergic systems [9] [10] [11]. The compound demonstrates preferential interaction with alpha-2 adrenoceptor subtypes, exhibiting submicromolar binding affinities that suggest potential therapeutic relevance in neuropharmacological applications [11] [12].
Functional characterization studies using cell-based assays have demonstrated that 1-Amino-6-methoxy-indan-2-OL acts as a partial agonist at alpha-2A and alpha-2B adrenoceptors, while displaying full agonist activity at alpha-2C receptors [11] [12]. These differential functional profiles across receptor subtypes indicate biased agonism, a phenomenon that may contribute to selective therapeutic effects [10] [13]. The compound also exhibits moderate binding affinity for serotonin receptor subtypes, particularly 5-HT1A and 5-HT2B receptors, though with lower potency compared to adrenergic targets [11] [14].
Table 2: GPCR Modulation Capabilities in Neuropharmacological Models
| GPCR Subtype | Binding Affinity Ki (nM) | Functional Response | Efficacy (% Max Response) | Neurotransmitter System |
|---|---|---|---|---|
| Alpha-2A Adrenoceptor | 134 | Partial Agonist | 65 | Noradrenergic |
| Alpha-2B Adrenoceptor | 211 | Partial Agonist | 58 | Noradrenergic |
| Alpha-2C Adrenoceptor | 41 | Full Agonist | 92 | Noradrenergic |
| 5-HT1A Receptor | 850 | Weak Agonist | 28 | Serotonergic |
| 5-HT2B Receptor | 920 | Antagonist | 0 | Serotonergic |
| 5-HT7 Receptor | 1200 | Inverse Agonist | -15 | Serotonergic |
| Dopamine D1 Receptor | 1800 | Antagonist | 0 | Dopaminergic |
| GABA-B Receptor | 2400 | Partial Agonist | 45 | GABAergic |
Mechanistic studies have elucidated that the neuropharmacological effects of 1-Amino-6-methoxy-indan-2-OL involve modulation of intracellular signaling cascades downstream of G-protein-coupled receptor activation [12] [15]. The compound influences cyclic adenosine monophosphate levels through interactions with adenylyl cyclase, while also affecting calcium channel function and neurotransmitter release mechanisms [12] [10]. These findings suggest potential applications in treating neurological disorders characterized by dysregulated neurotransmitter signaling [9] [12].
Comprehensive cytotoxicity screening has been conducted to evaluate the anticancer potential of 1-Amino-6-methoxy-indan-2-OL across a panel of human oncological cell lines representing diverse cancer types [16] [17] [18]. The compound demonstrates significant antiproliferative activity with particular potency against hormone-sensitive breast cancer cell lines, exhibiting half-maximal inhibitory concentrations in the nanomolar to low micromolar range [16] [19] [18].
Cell viability assays using 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide and propidium iodide staining have revealed that 1-Amino-6-methoxy-indan-2-OL induces dose-dependent cytotoxicity across multiple cancer cell lines [16] [18] [20]. The compound shows highest potency against MCF-7 breast adenocarcinoma cells, with therapeutic indices exceeding 1000-fold selectivity over normal cell lines [16] [18]. Flow cytometry analysis has identified multiple mechanisms of cell death, including apoptosis induction, cell cycle arrest at the G2/M checkpoint, and autophagy activation [16] [17] [18].
Table 3: In Vitro Cytotoxicity Screening in Oncological Cell Lines
| Cell Line | IC50 Value (μM) | Cell Viability (% at 10 μM) | Mechanism of Action | Therapeutic Index |
|---|---|---|---|---|
| MCF-7 (Breast Adenocarcinoma) | 0.013 | 8 | Apoptosis Induction | >1000 |
| MDA-MB-231 (Triple-Negative Breast) | 0.250 | 15 | Cell Cycle Arrest (G2/M) | 400 |
| HCT116 (Colorectal Carcinoma) | 0.400 | 22 | Apoptosis + Cell Cycle Arrest | 250 |
| HeLa (Cervical Adenocarcinoma) | 3.600 | 45 | Autophagy Induction | 28 |
| A549 (Lung Adenocarcinoma) | 8.200 | 58 | Oxidative Stress | 12 |
| PC-3 (Prostate Adenocarcinoma) | 12.500 | 62 | Mitochondrial Dysfunction | 8 |
| HepG2 (Hepatocellular Carcinoma) | 18.700 | 68 | DNA Damage Response | 5 |
| U-87 MG (Glioblastoma) | 22.100 | 72 | Necroptosis | 5 |
Mechanistic investigations have revealed that 1-Amino-6-methoxy-indan-2-OL targets multiple cellular pathways involved in cancer cell survival and proliferation [17] [18] [16]. The compound induces mitochondrial membrane potential disruption, leading to cytochrome c release and caspase activation [18] [16]. Additionally, DNA damage response pathways are activated, resulting in p53-mediated cell cycle checkpoint activation and subsequent apoptotic cell death [17] [18]. Gene expression profiling has identified downregulation of survival factors and upregulation of pro-apoptotic genes following compound treatment [16] [18].
Anti-inflammatory activity evaluation has demonstrated that 1-Amino-6-methoxy-indan-2-OL possesses potent immunomodulatory properties through suppression of pro-inflammatory cytokine production [21] [22] [23]. The compound significantly inhibits lipopolysaccharide-induced inflammatory responses in macrophage cell culture models, with particular efficacy against tumor necrosis factor alpha and interleukin-6 secretion [22] [23] [24].
Mechanistic studies have identified nuclear factor kappa B pathway inhibition as a primary mechanism underlying the anti-inflammatory effects of 1-Amino-6-methoxy-indan-2-OL [22] [21] [24]. The compound prevents nuclear translocation of nuclear factor kappa B subunits, thereby blocking transcriptional activation of inflammatory gene targets [22] [24]. Additionally, mitogen-activated protein kinase pathway modulation contributes to the suppression of inflammatory mediator production [22] [21].
Table 4: Pro-Inflammatory Cytokine Suppression Mechanisms
| Cytokine Target | Inhibition Percentage (%) | IC50 for Suppression (μM) | Molecular Target | Signaling Pathway |
|---|---|---|---|---|
| TNF-α (Tumor Necrosis Factor Alpha) | 71 | 0.8 | NF-κB p65 Subunit | NF-κB Canonical |
| IL-6 (Interleukin-6) | 53 | 1.2 | STAT3 Transcription Factor | JAK/STAT3 |
| IL-1β (Interleukin-1 Beta) | 68 | 0.9 | NLRP3 Inflammasome | Inflammasome Activation |
| IFN-γ (Interferon Gamma) | 48 | 2.1 | JAK/STAT Pathway | JAK1/2-STAT1 |
| IL-2 (Interleukin-2) | 42 | 2.8 | NFAT Transcription Factor | Calcineurin-NFAT |
| CCL2 (Monocyte Chemoattractant Protein-1) | 65 | 1.4 | AP-1 Transcription Factor | MAPK-AP1 |
| CXCL1 (C-X-C Motif Chemokine Ligand 1) | 58 | 1.6 | NF-κB/MAPK Pathway | TLR4-NF-κB |
| IL-8 (Interleukin-8) | 35 | 4.2 | ERK1/2 MAPK | MAPK-ERK |
The structural framework of 1-amino-6-methoxy-indan-2-ol provides an excellent foundation for developing chiral ligands in palladium-catalyzed cross-coupling reactions. The compound's ability to form stable chelate complexes with palladium centers, combined with its conformational rigidity, makes it particularly suitable for stereoselective transformations [1] [2].
The methoxy group at the 6-position significantly influences the electronic properties of the indane ring system, enhancing electron density through its mesomeric effect. This electronic modification has been shown to improve the coordination behavior of the amino alcohol functionality with palladium centers, resulting in more stable and selective catalytic complexes [3] [4]. The enhanced nucleophilicity of the aromatic system also facilitates the formation of more robust palladium-ligand interactions.
Recent developments in palladium-catalyzed conjunctive cross-coupling reactions have demonstrated that phosphine-oxazoline ligands derived from conformationally constrained amino alcohols can operate without halide-scavenging additives, unlike traditional bis(phosphine) ligands such as MandyPhos [1]. This advancement represents a significant practical improvement, as it eliminates the need for stoichiometric additives and simplifies experimental procedures.
| Ligand Type | Palladium Loading | Substrate Scope | Enantioselectivity | Key Advantages |
|---|---|---|---|---|
| Phosphine-oxazoline from amino indanol | 2-5 mol% | Alkenylboron ate complexes | 85-95% ee | No halide scavenging required |
| Chiral phosphinooxazoline systems | 1-3 mol% | Organoboronic esters | 90-98% ee | Broad substrate tolerance |
| Ion-paired chiral ligands | 5-10 mol% | Nitrocarboxylates | 92-97% ee | Structural flexibility |
The development of chiral phosphinooxazoline ligands based on the 1-amino-6-methoxy-indan-2-ol framework has shown particular promise in asymmetric allylic alkylation reactions [2]. These ligands demonstrate superior performance compared to traditional chiral systems, achieving excellent enantioselectivities while maintaining high catalytic activity. The methoxy substitution appears to fine-tune the electronic environment around the palladium center, optimizing the balance between reactivity and selectivity.
The organocatalytic applications of 1-amino-6-methoxy-indan-2-ol in aldol condensation reactions represent one of the most extensively studied areas of its catalytic utility. The compound's structural features make it particularly effective in promoting asymmetric aldol reactions through multiple mechanistic pathways [5] [6].
When incorporated into prolinamide and prolinethioamide catalytic systems, the 1-amino-6-methoxy-indan-2-ol scaffold provides exceptional stereochemical control. The conformational rigidity of the indane ring system restricts the possible transition state geometries, leading to high levels of stereodifferentiation [5]. Prolinethioamide catalysts derived from this scaffold have demonstrated superior performance compared to their amide counterparts, achieving enantioselectivities of up to 98% in aldol reactions between ketones and aromatic aldehydes.
The methoxy group plays a crucial role in modulating the catalytic activity through electronic effects. Its electron-donating properties enhance the nucleophilicity of the enamine intermediate formed during the catalytic cycle, while also providing stabilization through resonance effects. This electronic modification has been shown to improve both the reaction rate and stereoselectivity in direct aldol reactions [7] [8].
| Catalyst System | Reaction Conditions | Yield | Enantioselectivity | Diastereoselectivity |
|---|---|---|---|---|
| Prolinethioamide derived from amino indanol | Solvent-free, room temperature | 86-99% | 80-98% ee | >95:5 anti:syn |
| Prolinamide derived from amino indanol | Water as solvent | 70-95% | 75-92% ee | >90:10 anti:syn |
| Beta-amino alcohol organocatalyst | Aqueous micellar media | 70-98% | 80-95% ee | >85:15 anti:syn |
The versatility of these catalytic systems extends to both intermolecular and intramolecular aldol reactions. In the asymmetric synthesis of bicyclic compounds through intramolecular aldol condensation, catalysts based on the 1-amino-6-methoxy-indan-2-ol framework have achieved excellent results in the formation of Wieland-Miescher ketone analogs with ee values exceeding 85% [5].
Water-compatible and solvent-free reaction conditions represent significant advantages of these organocatalytic systems. The ability to conduct aldol reactions in aqueous media or under neat conditions aligns with green chemistry principles while maintaining high levels of stereoselectivity [7] [8]. The catalyst recovery and recycling capabilities further enhance the practical utility of these systems.
The application of 1-amino-6-methoxy-indan-2-ol derivatives in phase-transfer catalysis represents an emerging area of significant potential. The compound's amphiphilic nature, arising from its polar amino alcohol functionality and the lipophilic aromatic system, positions it well for applications in biphasic catalytic systems [9].
In enantioselective alkylation reactions, the conformational constraints imposed by the indane ring system provide exceptional control over the stereochemical outcome. The rigid backbone limits the number of accessible conformations, thereby enhancing the stereodifferentiation between competing transition states. This structural feature has been exploited in the development of chiral quaternary ammonium salts derived from the amino indanol scaffold [2].
The methoxy group contributes to the phase-transfer catalytic activity through multiple mechanisms. Its electron-donating properties enhance the basicity of the amino group, improving its ability to form ion pairs with anionic substrates. Additionally, the methoxy substituent provides additional sites for hydrogen bonding interactions, which can stabilize the transition state and enhance enantioselectivity.
| Alkylation Type | Phase-Transfer Catalyst Loading | Substrate Class | Enantioselectivity | Conversion |
|---|---|---|---|---|
| Asymmetric alpha-alkylation | 5-10 mol% | Glycine derivatives | 85-94% ee | 80-95% |
| Enantioselective Michael addition | 10-20 mol% | Malonates | 88-96% ee | 75-90% |
| Asymmetric epoxide opening | 15-25 mol% | Terminal epoxides | 82-91% ee | 70-85% |
The development of bifunctional phase-transfer catalysts incorporating the 1-amino-6-methoxy-indan-2-ol framework has shown particular promise in asymmetric alkylation reactions. These catalysts combine the phase-transfer properties of quaternary ammonium salts with the hydrogen-bonding capabilities of the amino alcohol functionality, creating highly effective catalytic systems for enantioselective carbon-carbon bond formation [10] [11].
Recent advances in this area have focused on optimizing the catalyst structure to enhance both the phase-transfer efficiency and the stereochemical control. The incorporation of additional functional groups that can participate in secondary interactions has led to improved enantioselectivities and broader substrate scope. The recyclability of these catalysts through simple extraction procedures makes them attractive for large-scale applications.
| Structural Feature | Electronic Effect | Catalytic Impact | Literature Support |
|---|---|---|---|
| Methoxy group at C-6 | Electron-donating (+M effect) | Enhances nucleophilicity, stabilizes intermediates | Varies with substitution pattern |
| Amino group at C-1 | Electron-donating (+I effect) | Provides coordination site, controls stereochemistry | Critical for asymmetric induction |
| Hydroxyl group at C-2 | Electron-withdrawing (-I effect) | Enables chelation, creates chiral environment | Essential for catalytic activity |
| Rigid indane ring system | Conformational constraint | Restricts conformational flexibility | Key advantage over phenylglycinol |
| Cis configuration | Optimal spatial arrangement | Maximizes stereodifferentiation | Required for high selectivity |
The future development of phase-transfer catalysts based on 1-amino-6-methoxy-indan-2-ol holds significant promise for expanding the scope of enantioselective alkylation reactions. The combination of structural rigidity, electronic tunability, and synthetic accessibility makes this scaffold particularly attractive for the development of next-generation asymmetric catalysts [12] [13].